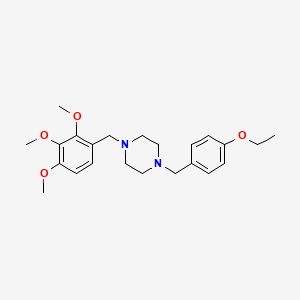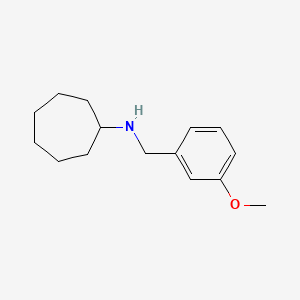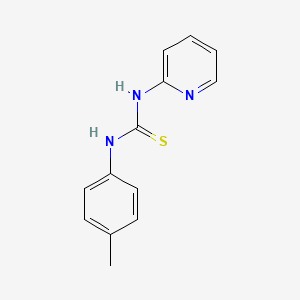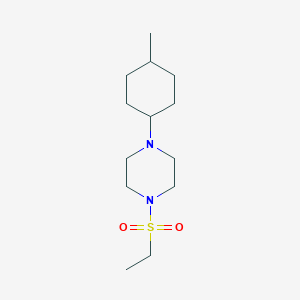![molecular formula C17H26ClN3O2S B10885909 1-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-4-ethylpiperazine](/img/structure/B10885909.png)
1-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-4-ethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDYL}-4-ETHYLPIPERAZINE is a complex organic compound that features a piperazine core substituted with a 4-chlorophenylsulfonyl group and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDYL}-4-ETHYLPIPERAZINE typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 1-(4-chlorophenylsulfonyl)piperidine. This intermediate is then reacted with 4-ethylpiperazine under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-{1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDYL}-4-ETHYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups attached to the piperazine core.
Wissenschaftliche Forschungsanwendungen
1-{1-[(4-Chlorphenyl)sulfonyl]piperidin-4-yl}-4-ethylpiperazin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde.
Medizin: Auf seine pharmakologischen Eigenschaften untersucht, einschließlich des potenziellen Einsatzes als Therapeutikum.
Industrie: Verwendet bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von 1-{1-[(4-Chlorphenyl)sulfonyl]piperidin-4-yl}-4-ethylpiperazin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es kann an Rezeptoren oder Enzyme binden und deren Aktivität verändern, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Zielstrukturen können je nach Kontext der Anwendung variieren.
Ähnliche Verbindungen:
- 1-{1-[(4-Chlorphenyl)sulfonyl]piperidin-4-yl}essigsäure
- 1-[(4-Chlorphenyl)sulfonyl]piperidin
- 4-[(4-Chlorphenyl)sulfonyl]piperazin
Einzigartigkeit: 1-{1-[(4-Chlorphenyl)sulfonyl]piperidin-4-yl}-4-ethylpiperazin ist aufgrund seiner doppelten Ringstruktur einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese strukturelle Besonderheit ermöglicht es ihm, mit einem breiteren Spektrum molekularer Zielstrukturen zu interagieren als seine Analoga .
Wirkmechanismus
The mechanism of action of 1-{1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDYL}-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(4-chlorophenyl)sulfonyl-1,1’-biphenyl: Another compound with a similar sulfonyl group but different core structure.
Bis(4-chlorophenyl)sulfone: Shares the chlorophenylsulfonyl moiety but lacks the piperazine core.
4,4’-Dihydroxybiphenyl: Contains a biphenyl structure with hydroxyl groups instead of sulfonyl groups.
Uniqueness
1-{1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDYL}-4-ETHYLPIPERAZINE is unique due to its combination of a piperazine core with a 4-chlorophenylsulfonyl group and an ethyl group. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C17H26ClN3O2S |
|---|---|
Molekulargewicht |
371.9 g/mol |
IUPAC-Name |
1-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-4-ethylpiperazine |
InChI |
InChI=1S/C17H26ClN3O2S/c1-2-19-11-13-20(14-12-19)16-7-9-21(10-8-16)24(22,23)17-5-3-15(18)4-6-17/h3-6,16H,2,7-14H2,1H3 |
InChI-Schlüssel |
QOHAERYEFNYIPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Methylphenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10885846.png)
![1-[(2,4-Dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B10885851.png)
![1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10885854.png)

![2,6-Dimethoxy-4-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10885863.png)
![3-{(1E)-2-cyano-3-[(4-methoxy-2-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-chlorobenzoate](/img/structure/B10885872.png)
![(2Z)-2-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B10885873.png)


![6-methyl-3-(4-methylphenyl)-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10885880.png)
![(4-Benzylpiperidin-1-yl)[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10885888.png)
![4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B10885890.png)
